(R)-tert-Butyl 2-(2-aminothiazol-4-yl)pyrrolidine-1-carboxylate (R)-tert-Butyl 2-(2-aminothiazol-4-yl)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 871716-68-6
VCID: VC11531640
InChI: InChI=1S/C12H19N3O2S/c1-12(2,3)17-11(16)15-6-4-5-9(15)8-7-18-10(13)14-8/h7,9H,4-6H2,1-3H3,(H2,13,14)/t9-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CCCC1C2=CSC(=N2)N
Molecular Formula: C12H19N3O2S
Molecular Weight: 269.4

(R)-tert-Butyl 2-(2-aminothiazol-4-yl)pyrrolidine-1-carboxylate

CAS No.: 871716-68-6

Cat. No.: VC11531640

Molecular Formula: C12H19N3O2S

Molecular Weight: 269.4

Purity: 95

* For research use only. Not for human or veterinary use.

(R)-tert-Butyl 2-(2-aminothiazol-4-yl)pyrrolidine-1-carboxylate - 871716-68-6

Specification

CAS No. 871716-68-6
Molecular Formula C12H19N3O2S
Molecular Weight 269.4
IUPAC Name tert-butyl (2R)-2-(2-amino-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C12H19N3O2S/c1-12(2,3)17-11(16)15-6-4-5-9(15)8-7-18-10(13)14-8/h7,9H,4-6H2,1-3H3,(H2,13,14)/t9-/m1/s1
SMILES CC(C)(C)OC(=O)N1CCCC1C2=CSC(=N2)N

Introduction

(R)-tert-Butyl 2-(2-aminothiazol-4-yl)pyrrolidine-1-carboxylate is a synthetic organic compound featuring a pyrrolidine core functionalized with a thiazole ring and tert-butyl ester. This compound is of interest in medicinal chemistry due to its structural features that make it a potential candidate for bioactive molecule development, particularly in areas like enzyme inhibition, antimicrobial activity, or receptor binding.

The compound's structure includes:

  • A pyrrolidine ring providing rigidity and chirality (R-enantiomer).

  • A thiazole ring, known for its biological activity and common presence in drug molecules.

  • A tert-butyl ester group, often used to improve solubility and stability during synthesis.

Synthesis Overview

The synthesis of (R)-tert-Butyl 2-(2-aminothiazol-4-yl)pyrrolidine-1-carboxylate typically involves:

  • Formation of the aminothiazole moiety through cyclization reactions involving thiourea derivatives.

  • Coupling of the aminothiazole with an appropriate pyrrolidine derivative.

  • Protection of the carboxylic acid group as a tert-butyl ester to enhance stability during subsequent reactions.

Biological Relevance

The compound's structural elements suggest potential applications in:

  • Antibacterial Agents: The aminothiazole moiety is commonly found in antibiotics targeting Gram-positive and Gram-negative bacteria .

  • Enzyme Inhibition: The pyrrolidine core can mimic proline residues in enzymatic active sites, making it a candidate for protease inhibitors.

  • Drug Design: The tert-butyl ester improves lipophilicity, aiding in drug delivery across biological membranes.

Challenges and Future Directions

While promising, challenges include:

  • Stereochemical Complexity: Ensuring enantiomeric purity during synthesis is critical for biological activity.

  • Metabolic Stability: The tert-butyl ester may undergo hydrolysis in vivo, necessitating prodrug strategies or further modifications.

  • Target Validation: Further studies are needed to identify specific protein targets or pathways modulated by this compound.

Future research should focus on:

  • Structure-activity relationship (SAR) studies to optimize bioactivity.

  • Docking simulations to predict binding modes with biological targets.

  • In vitro and in vivo assays to evaluate therapeutic potential.

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